1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride
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Overview
Description
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Br2ClNS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
The synthesis of 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride typically involves the bromination of 4-methylthiophene followed by amination and subsequent conversion to the hydrochloride salt. The synthetic route can be summarized as follows:
Bromination: 4-methylthiophene is treated with bromine to introduce bromine atoms at the 3 and 5 positions.
Amination: The dibrominated product is then reacted with a suitable amine to introduce the methanamine group.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups present in the molecule.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, including its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 1-(3,5-dibromo-4-methylthiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3,5-Dibromo-4-methylthiophen-2-yl)methanamine hydrochloride can be compared with other thiophene derivatives, such as:
2-Bromo-4-methylthiophene: A simpler brominated thiophene derivative with fewer functional groups.
3,5-Dibromo-2-methylthiophene: Another dibrominated thiophene derivative with a different substitution pattern.
4-Methylthiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group instead of an amine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an amine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2763756-83-6 |
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Molecular Formula |
C6H8Br2ClNS |
Molecular Weight |
321.5 |
Purity |
95 |
Origin of Product |
United States |
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